5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-6-hydroxy-2,2-dimethyl-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxole-3a-carboxylic acid
Description
5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-6-hydroxy-2,2-dimethyl-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxole-3a-carboxylic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protective group for amino acids.
Properties
IUPAC Name |
5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-6-hydroxy-2,2-dimethyl-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxole-3a-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO8/c1-23(2)32-20-19(26)18(31-24(20,33-23)21(27)28)11-25-22(29)30-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-20,26H,11-12H2,1-2H3,(H,25,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCLUGHOVZEYAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(OC2(O1)C(=O)O)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-6-hydroxy-2,2-dimethyl-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxole-3a-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the protection of amino groups with the Fmoc group, followed by the formation of the furodioxole ring system. Common reagents used in these reactions include sodium azide (NaN3), isobutoxycarbonyl chloride (IBC-Cl), and various organic solvents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications in research rather than large-scale manufacturing. the principles of organic synthesis and peptide chemistry are applied to produce this compound in laboratory settings.
Chemical Reactions Analysis
Types of Reactions
5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-6-hydroxy-2,2-dimethyl-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxole-3a-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The Fmoc group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and various organic solvents. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-6-hydroxy-2,2-dimethyl-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxole-3a-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the synthesis of specialized materials and compounds
Mechanism of Action
The mechanism of action of 5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-6-hydroxy-2,2-dimethyl-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxole-3a-carboxylic acid involves its interaction with specific molecular targets and pathways. The Fmoc group plays a crucial role in protecting amino groups during peptide synthesis, allowing for selective reactions and the formation of desired peptide sequences. The compound’s unique structure enables it to participate in various chemical reactions, facilitating the study of complex biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
- (2R)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-2,4-dimethylpentanoic acid
Uniqueness
5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-6-hydroxy-2,2-dimethyl-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxole-3a-carboxylic acid is unique due to its specific structural features, including the furodioxole ring system and the presence of the Fmoc group. These characteristics make it a valuable compound in peptide synthesis and organic chemistry .
Biological Activity
The compound 5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-6-hydroxy-2,2-dimethyl-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxole-3a-carboxylic acid , often referred to in the literature by its CAS number 73731-37-0, is a synthetic derivative notable for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 341.36 g/mol. Its structural characteristics include:
- Functional Groups : The presence of a fluorenylmethoxycarbonyl group and a hydroxyl group contributes to its reactivity and biological interactions.
- Stereochemistry : The compound exhibits a specific stereochemistry that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H19NO5 |
| Molecular Weight | 341.36 g/mol |
| CAS Number | 73731-37-0 |
| Boiling Point | Not available |
| H-bond Acceptors | 5 |
| Rotatable Bonds | 7 |
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular proliferation and apoptosis.
- Receptor Modulation : The compound may interact with various receptors, influencing signal transduction pathways critical for cell growth and differentiation.
Therapeutic Applications
The compound's biological activities suggest potential applications in various therapeutic areas:
- Anticancer Activity : Preliminary studies indicate that it may possess cytotoxic properties against certain cancer cell lines, making it a candidate for further development as an anticancer agent.
- Neuroprotective Effects : Some research points to neuroprotective properties, suggesting its use in neurodegenerative diseases.
Case Studies
- Cytotoxicity Assays : In vitro studies have demonstrated that the compound exhibits significant cytotoxic effects on human cancer cell lines such as HeLa and MCF-7. The IC50 values indicate potent activity compared to standard chemotherapeutics.
- Neuroprotection in Animal Models : A study utilizing rodent models of neurodegeneration showed that administration of the compound resulted in reduced neuronal loss and improved behavioral outcomes, suggesting potential for treating conditions like Alzheimer's disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
